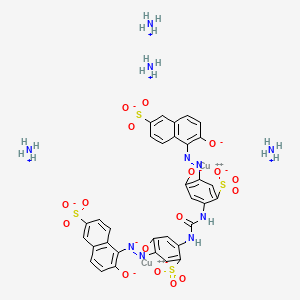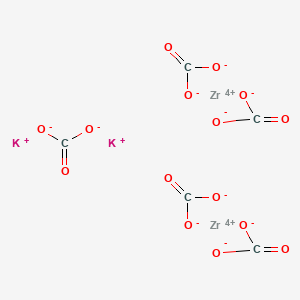![molecular formula C15H14F3N2O3PS2 B1618478 2-[(Diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 286435-85-6](/img/structure/B1618478.png)
2-[(Diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Vue d'ensemble
Description
2-[(Diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C15H14F3N2O3PS2 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Applications and Research Directions
Organophosphorus Chemistry : Organophosphorus compounds play a crucial role in various fields, including medicinal chemistry, agriculture, and materials science. The diethoxyphosphorothioyl group in the compound suggests its potential utility in the development of novel organophosphorus reagents or ligands for catalysis. Studies on organophosphorus compounds have explored their synthesis, reactivity, and applications in creating new materials and biologically active molecules (Pedersen & Lawesson, 1974).
Photovoltaic Materials : The structural motif containing a thiophene ring indicates potential applications in organic photovoltaic materials. Thiophene-based polymers and small molecules are extensively studied for their electronic properties, which are crucial for solar energy conversion. Research on polymer solar cells utilizing thiophene derivatives has demonstrated the importance of molecular design for achieving high power conversion efficiency (Cheng, Li, & Zhan, 2014).
Corrosion Inhibition : Pyridine derivatives, closely related to the nicotinonitrile moiety, have been investigated as corrosion inhibitors for metals in aggressive environments. The study of pyridine derivatives on steel corrosion has shown that these compounds can significantly reduce corrosion rates, suggesting that similarly structured molecules could be explored for protective coatings or corrosion-resistant materials (Ansari, Quraishi, & Singh, 2015).
Chemical Sensors : The presence of functional groups capable of interacting with specific analytes suggests the potential use of such compounds in the development of chemical sensors. For instance, research on polytriazole and oxadiazole moieties has led to the creation of highly sensitive and selective fluorescence chemosensors for metal ions, indicating the broader applicability of heterocyclic compounds in sensing technologies (Cao et al., 2015).
Propriétés
IUPAC Name |
2-diethoxyphosphinothioyloxy-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N2O3PS2/c1-3-21-24(25,22-4-2)23-14-10(9-19)11(15(16,17)18)8-12(20-14)13-6-5-7-26-13/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQVYLYSFSKGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N2O3PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347572 | |
| Record name | 2-[(diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile | |
CAS RN |
286435-85-6 | |
| Record name | 2-[(diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Phosphonic acid, [nitrilotris(methylene)]tris-, trisodium salt](/img/structure/B1618400.png)









